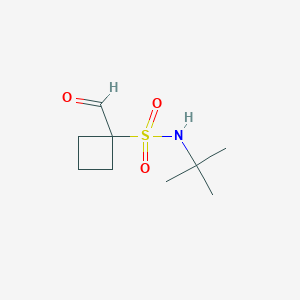

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide, commonly known as CBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBBS is a cyclobutane derivative that is synthesized via a multistep process.

Aplicaciones Científicas De Investigación

Chemoselective Nitration

A study by Kilpatrick, Heller, and Arns (2013) presents a method for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite. This reaction shows high selectivity for sulfonamide functionalized aryl systems, a crucial aspect in chemical synthesis (Kilpatrick, Heller, & Arns, 2013).

tert-Butyl Migration via C-N Bond Scission

Research by Mishra et al. (2020) discusses an unprecedented 1,3-migration of the tert-butyl group during the reaction of tert-butyl isonitrile with N,N-dibromoaryl sulfonamides. This process involves the simultaneous C-N bond scission of isonitrile, highlighting a new pathway for the synthesis of N-sulfonyl amidine (Mishra et al., 2020).

N-(Boc) Nitrone Equivalents

Guinchard, Vallée, and Denis (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. These compounds are synthesized from aldehydes and tert-butyl N-hydroxycarbamate, serving as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Iodine-Catalyzed Sulfonylation

A method for the synthesis of various sulfonamides via the sulfonylation of sulfonyl hydrazides with tert-amines is detailed in a study by Chen et al. (2019). This approach uses molecular iodine as a catalyst, offering an eco-friendly synthesis route (Chen et al., 2019).

Catalytic Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) demonstrate the use of the N-chloramine salt of tert-butylsulfonamide in catalytic aminohydroxylation and aziridination of olefins. The reaction resembles Chloramine-T in its behavior, offering new avenues in catalysis (Gontcharov, Liu, & Sharpless, 1999).

Sulfoxide Activation for Sulfinyl Compound Synthesis

Wei and Sun (2015) explored the activation of sulfoxides bearing a tert-butyl group using N-bromosuccinimide under acidic conditions. This leads to the synthesis of various sulfinic acid amides and esters, showcasing the versatility of tert-butyl compounds (Wei & Sun, 2015).

Photolysis of Sulfonamide Bond in Metal Complexes

Aoki et al. (2009) investigated the photolysis of the sulfonamide bond in metal complexes. Their study on the dansylamide moiety of 1-dansyl-1,4,7,10-tetraazzacyclododecane offers insights into the behavior of sulfonamide under photoinduced conditions (Aoki et al., 2009).

Metal-Free Aziridination

Minakata, Morino, Oderaotoshi, and Komatsu (2006) found that tert-butyl hypoiodite is effective for the aziridination of olefins with sulfonamides. This represents a metal-free approach to aziridination, expanding the applications of sulfonamides in organic synthesis (Minakata et al., 2006).

Propiedades

IUPAC Name |

N-tert-butyl-1-formylcyclobutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWBQBFVEQCSSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyl-1-formylcyclobutane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2448108.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2448110.png)

![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-2,3-dihydroindole-1-carboxylate](/img/structure/B2448112.png)

![N-(2,4-dimethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2448113.png)

![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)